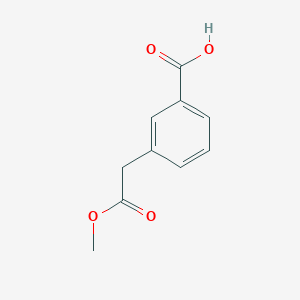

3-(2-Methoxy-2-oxoethyl)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Advanced Chemical Synthesis

The benzoic acid scaffold, the simplest aromatic carboxylic acid, is a fundamental building block in the design and synthesis of a multitude of organic compounds. wikipedia.orgpreprints.org Its presence is noted in numerous naturally occurring substances and is a key component in a wide range of synthetic bioactive molecules. preprints.orgresearchgate.net The utility of the benzoic acid framework extends to its role as a precursor for creating dyes, fragrances, and pharmaceutical agents. annexechem.com In medicinal chemistry, the benzoic acid moiety is found in various drugs, where it often plays a crucial role in the molecule's biological activity. preprints.orgresearchgate.net The ability of the aromatic ring to undergo electrophilic substitution reactions, coupled with the diverse reactions of the carboxylic acid group, makes the benzoic acid scaffold a highly adaptable and widely utilized component in advanced chemical synthesis. annexechem.combritannica.com

Structural Characteristics of 3-(2-Methoxy-2-oxoethyl)benzoic acid as a Versatile Synthon

This compound is an aromatic carboxylic acid derivative that possesses a unique combination of functional groups, rendering it a highly versatile synthon in organic synthesis. musechem.com Its structure features a benzoic acid core substituted at the meta-position with a methoxycarbonylmethyl group [-CH₂C(=O)OCH₃]. musechem.com This bifunctional nature, containing both a free carboxylic acid and a methyl ester, allows for selective chemical manipulations at two distinct sites.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, or reduction, while the methyl ester provides a handle for other transformations, such as hydrolysis or reaction with nucleophiles. numberanalytics.commusechem.com The presence of both an acidic and an ester functional group within the same molecule enables its participation in complex reaction sequences, facilitating the synthesis of more elaborate molecular structures for use in medicinal chemistry and materials science. musechem.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 113496-14-3 | musechem.comchemscene.comachemblock.com |

| Molecular Formula | C₁₀H₁₀O₄ | musechem.comchemscene.comachemblock.com |

| Molecular Weight | 194.18 g/mol | chemscene.com |

| IUPAC Name | This compound | musechem.comachemblock.com |

| SMILES | COC(=O)CC1=CC(C(=O)O)=CC=C1 | achemblock.com |

| LogP | 1.1003 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | chemscene.com |

| Number of Hydrogen Bond Acceptors | 3 | chemscene.com |

| Number of Hydrogen Bond Donors | 1 | chemscene.com |

| Number of Rotatable Bonds | 3 | chemscene.com |

This data is compiled from publicly available chemical databases and is intended for informational purposes.

Overview of Research Trajectories for Related Methyl Esters in Complex Molecule Construction

Methyl esters are a widely utilized class of compounds in organic synthesis, frequently serving as key intermediates in the construction of complex molecules. geeksforgeeks.orgmdpi.com They are often prepared from carboxylic acids to protect the carboxyl group or to enhance the molecule's ability to penetrate cell membranes in biological studies. tandfonline.com The conversion of a carboxylic acid to its methyl ester can be achieved through various methods, including Fischer esterification or reaction with reagents like methyl iodide. khanacademy.orgtandfonline.com

In the context of complex molecule synthesis, methyl esters derived from aromatic acids are valuable precursors. researchgate.net They can be involved in a variety of carbon-carbon bond-forming reactions and can be readily hydrolyzed back to the carboxylic acid when needed. msu.edu Research has demonstrated the utility of methyl esters in the synthesis of pharmaceuticals, natural products, and other biologically active compounds. mdpi.comnih.gov The strategic use of methyl ester intermediates allows for the sequential introduction of functional groups and the controlled assembly of intricate molecular frameworks. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxy-2-oxoethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFXNNKRAMZCNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301301575 | |

| Record name | 1-Methyl 3-carboxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113496-14-3 | |

| Record name | 1-Methyl 3-carboxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113496-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 3-carboxybenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301301575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxy-2-oxoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Methoxy 2 Oxoethyl Benzoic Acid and Analogues

Established Reaction Pathways for Carboxylic Acid and Ester Functionality Manipulation

Traditional synthetic routes often rely on the sequential introduction and modification of the carboxylic acid and ester groups. These methods are foundational in organic chemistry and provide reliable pathways to the target compound and its derivatives.

The formation of the methyl ester in the methoxy-oxoethyl side chain is a critical step, typically achieved through esterification of a corresponding carboxylic acid precursor, namely 3-(carboxymethyl)benzoic acid. The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves treating the dicarboxylic acid precursor with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction. tcu.edu For instance, the synthesis of methyl 3-bromobenzoate, an analogue, is achieved by refluxing 3-bromobenzoic acid in methanol with a few drops of concentrated sulfuric acid, resulting in an 85% yield after purification. chemicalbook.com Microwave-assisted esterification has also emerged as an efficient method to accelerate the reaction and improve yields. researchgate.net

Table 1: Representative Fischer Esterification Conditions

| Starting Material | Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 3-(Carboxymethyl)benzoic acid | Methanol | H₂SO₄ (catalytic) | Reflux | High |

| 3-Bromobenzoic acid | Methanol | H₂SO₄ (catalytic) | Reflux, 10 hours | 85% chemicalbook.com |

Introducing the acetic acid or methyl acetate (B1210297) side chain onto the benzoic acid core represents a significant synthetic challenge. Several strategies can be employed, often involving multi-step sequences.

One common approach is the oxidation of an existing alkyl side chain. For example, a precursor such as 3-ethylbenzoic acid can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield 3-carboxyphenylacetic acid. This method is robust for converting benzylic carbons with at least one hydrogen into a carboxylic acid group. chemicalbook.com Subsequent selective esterification of the side-chain carboxylic acid would yield the target molecule.

Another major strategy is the Friedel-Crafts acylation, which introduces an acyl group to the aromatic ring. sigmaaldrich.comorganic-chemistry.org While direct acylation with a methoxyacetyl group is possible, a more common route involves acylation with a two-carbon unit like acetyl chloride, followed by further chemical modification. For instance, a Friedel-Crafts acylation of a suitable benzene (B151609) derivative could be followed by a Willgerodt-Kindler reaction to form a thioamide, which can then be hydrolyzed to the corresponding phenylacetic acid. The products of Friedel-Crafts acylations are generally deactivated towards further substitution, which helps in achieving mono-acylated products. organic-chemistry.org

Finally, modern cross-coupling reactions offer a powerful alternative. A halobenzoic acid derivative, such as methyl 3-bromobenzoate, could potentially be coupled with a nucleophile bearing the acetate moiety, such as the enolate of methyl acetate, using a palladium catalyst. This approach allows for the direct formation of the carbon-carbon bond between the aromatic ring and the side chain.

Advanced Synthetic Approaches Utilizing the Benzoic Acid Core and its Precursors

More advanced synthetic methods offer greater control over the molecular architecture, particularly in achieving specific substitution patterns (regioselectivity) and in constructing more complex molecules from the benzoic acid core.

Achieving the desired 1,3- (meta) substitution pattern of 3-(2-Methoxy-2-oxoethyl)benzoic acid requires regioselective control. While electrophilic aromatic substitution on benzoic acid typically directs incoming groups to the meta position due to the deactivating nature of the carboxyl group, other substitution patterns for analogues require more sophisticated methods.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. acs.orgorganic-chemistry.org In this method, the carboxylate group of an unprotected benzoic acid can direct a strong base (like s-BuLi/TMEDA) to deprotonate the ring at the position ortho (adjacent) to it. The resulting lithiated species can then react with various electrophiles to introduce a substituent specifically at that position. acs.orgorganic-chemistry.org Interestingly, by changing the base system (e.g., to n-BuLi/t-BuOK), the regioselectivity can be reversed. acs.orgorganic-chemistry.org This methodology provides a precise route to contiguously substituted benzoic acid building blocks that are otherwise difficult to access. Another example of carboxylate-directed synthesis is the rhodium(III)-catalyzed ortho-selective thiolation of benzoic acids. rsc.org

Table 2: Regioselective Directed ortho-Metalation of 2-Methoxybenzoic Acid

| Reagent System | Position of Deprotonation | Reference |

|---|---|---|

| s-BuLi/TMEDA | Ortho to carboxylate (C6) | acs.orgorganic-chemistry.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. tcichemicals.com The carboxylic acid functionality of the benzoic acid core makes it a suitable component for several important MCRs, enabling the rapid synthesis of complex heterocyclic structures.

For example, in the Passerini three-component reaction, a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) react to form an α-acyloxy amide. nih.gov Similarly, the Ugi four-component reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like structure. These reactions provide a pathway to build diverse chemical libraries from benzoic acid derivatives. While not directly synthesizing the target compound, these strategies utilize the benzoic acid unit as a scaffold to create more complex, often biologically active, heterocyclic molecules. nih.gov

The carboxylic acid group of the benzoic acid moiety can be converted into an acyl azide (B81097), a versatile and energetic functional group. raco.cat Acyl azides are typically prepared from the corresponding carboxylic acid by reaction with reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by treatment with sodium azide. wikipedia.orgorganic-chemistry.org

The most significant reaction of acyl azides is the Curtius rearrangement, where thermal or photochemical decomposition of the acyl azide leads to the formation of an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This isocyanate is a highly valuable synthetic intermediate. It can be trapped with various nucleophiles: reaction with water yields a primary amine (after decarboxylation of the intermediate carbamic acid), reaction with alcohols produces carbamates, and reaction with amines gives urea (B33335) derivatives. This strategy allows the carboxylic acid group of a benzoic acid derivative to be transformed into a wide range of nitrogen-containing functionalities, greatly expanding the scope of accessible analogues. nih.govmetu.edu.tr

Table 3: Common Methods for Acyl Azide Synthesis from Carboxylic Acids

| Reagent(s) | Notes | Reference(s) |

|---|---|---|

| Thionyl chloride, then Sodium azide (NaN₃) | Two-step process via the acid chloride | nih.gov |

| Diphenylphosphoryl azide (DPPA) | Direct conversion from the carboxylic acid | wikipedia.org |

Derivatization Strategies for Expanding the Chemical Space in Research

The presence of both a carboxylic acid and a methyl ester group within this compound offers a versatile platform for chemical modification. Researchers are actively developing strategies to selectively functionalize these groups to generate a diverse library of compounds for further investigation.

Functional Group Interconversion via Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is readily amenable to classic esterification and amidation reactions, providing a straightforward method for functional group interconversion and the introduction of molecular diversity.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, including the Fischer-Speier esterification. This acid-catalyzed reaction typically involves refluxing the benzoic acid derivative with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The choice of alcohol allows for the introduction of a wide range of alkyl and aryl groups, thereby modifying the steric and electronic properties of the molecule. For instance, reaction with different primary and secondary alcohols under microwave irradiation in the presence of sulfuric acid has been shown to produce the corresponding esters in good yields. The reaction conditions can be optimized by adjusting temperature, catalyst concentration, and reaction time to maximize product formation.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |

| This compound | Methanol | H₂SO₄ | Reflux | Methyl 3-(2-methoxy-2-oxoethyl)benzoate | High |

| This compound | Ethanol | H₂SO₄ | Microwave, 130°C | Ethyl 3-(2-methoxy-2-oxoethyl)benzoate | Good |

| This compound | Isopropanol | H₂SO₄ | Microwave, 130°C | Isopropyl 3-(2-methoxy-2-oxoethyl)benzoate | Moderate |

Amidation: The synthesis of amides from this compound is another crucial derivatization strategy. This transformation is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. A variety of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate this reaction under mild conditions. This approach allows for the introduction of a vast array of functionalities, depending on the choice of the amine. The reaction tolerates a wide range of functional groups on both the benzoic acid and the amine components.

| Carboxylic Acid | Amine | Coupling Agent | Solvent | Product |

| This compound | Aniline | DCC | Dichloromethane | 3-(2-Methoxy-2-oxoethyl)-N-phenylbenzamide |

| This compound | Benzylamine | EDC | Dimethylformamide | N-Benzyl-3-(2-methoxy-2-oxoethyl)benzamide |

| This compound | Morpholine | HATU | Acetonitrile (B52724) | (3-(2-Methoxy-2-oxoethyl)phenyl)(morpholino)methanone |

Incorporation of this compound into Complex Molecular Architectures, including Pyrrolone Conjugates

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, including heterocyclic systems of medicinal interest. One such area of exploration is its use in the synthesis of pyrrolone-containing conjugates.

Pyrrolones are a class of heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of pyrrolone derivatives often involves the condensation of a β-ketoester with an amine, followed by cyclization. The methyl ester group in this compound is part of a β-ketoester-like functionality (a phenylacetic acid methyl ester derivative), which can potentially participate in such cyclization reactions.

A plausible synthetic route involves the initial amidation of the carboxylic acid group of this compound with a suitable amine. The resulting amide intermediate, which now contains the intact methyl 2-(3-(alkyl/arylamidocarbonyl)phenyl)acetate moiety, can then undergo an intramolecular or intermolecular cyclization reaction. For instance, reaction with a primary amine could lead to an intermediate that, under basic or acidic conditions, could cyclize to form a pyrrolinone ring. The specific reaction conditions and the nature of the substituents would determine the final structure of the pyrrolone conjugate.

While specific examples detailing the direct incorporation of this compound into pyrrolone conjugates are not extensively documented in publicly available literature, the fundamental reactivity of its constituent functional groups provides a strong basis for such synthetic explorations. The development of these synthetic pathways could lead to the discovery of novel compounds with potential therapeutic applications.

Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxy 2 Oxoethyl Benzoic Acid

Fundamental Reactivity of the Carboxylic Acid and Ester Moieties

The reactivity of 3-(2-Methoxy-2-oxoethyl)benzoic acid is largely characterized by the chemical properties of its carboxylic acid and ester functional groups. These groups can undergo a variety of reactions, including esterification, reduction, and decarboxylation, each of which is governed by specific kinetic and thermodynamic parameters.

Kinetic and Equilibrium Studies of Esterification Reactions

While specific kinetic studies on the esterification of this compound are not extensively documented, the principles of benzoic acid esterification provide a relevant framework. The esterification of benzoic acid with alcohols, typically catalyzed by a strong acid, is a reversible reaction. Studies on similar systems, such as the esterification of benzoic acid with butanol, indicate that the reaction follows first-order kinetics with respect to the carboxylic acid. researchgate.net

Table 1: Activation Energies for Esterification of Benzoic Acid with Alcohols

| Alcohol | Catalyst | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| 1-Butanol | p-toluenesulfonic acid | 58.40 (forward), 57.70 (reverse) |

| Methanol | Functionalized Silica (B1680970) Gel (S1) | 65.9 ± 0.7 |

| Methanol | Functionalized Silica Gel (S3) | 44.9 ± 0.6 |

Data compiled from analogous reactions and not specific to this compound. researchgate.netelsevierpure.comresearchgate.net

Mechanistic Understanding of Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). The decarboxylation of simple benzoic acids typically requires harsh conditions, such as high temperatures and the presence of a catalyst like copper. numberanalytics.com However, the structural features of this compound, specifically the presence of a methylene (B1212753) group between the benzene (B151609) ring and the ester carbonyl, make it a derivative of phenylacetic acid.

Phenylacetic acid and its derivatives can undergo decarboxylation under various conditions. researchgate.netelsevierpure.com Hydrothermal decarboxylation of phenylacetic acid has been shown to proceed via different mechanisms depending on the pH. researchgate.netelsevierpure.com The protonated carboxylic acid is thought to decarboxylate through the formation of a ring-protonated zwitterion, while the carboxylate anion can decarboxylate directly to form a benzyl (B1604629) anion intermediate. researchgate.netelsevierpure.com These reactions are generally irreversible and follow first-order kinetics. researchgate.netelsevierpure.com

Table 2: Apparent Rate Constants for the Decarboxylation of Phenylacetic Acid at 300 °C

| Species | Apparent Rate Constant (s⁻¹) |

|---|---|

| Phenylacetic acid (acid form) | (1.2 ± 0.14) × 10⁻⁵ |

Data is for the parent phenylacetic acid and provides an analogy for the potential behavior of this compound. researchgate.net

Oxidative decarboxylation of phenylacetic acid derivatives can also be achieved using various reagents, including metal catalysts or photolytic methods, to yield carbonyl compounds. acs.orgacs.org For example, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids can produce aromatic aldehydes or ketones. acs.org

Advanced Reaction Profiles and Mechanistic Elucidation Involving the Benzoic Acid Scaffold

The unique arrangement of the carboxylic acid and the methoxycarbonylmethyl group on the benzene ring allows this compound to participate in more complex, multicomponent reactions.

Role of this compound in Castagnoli-Cushman Type Reactions

The Castagnoli-Cushman reaction is a valuable transformation for the synthesis of nitrogen-containing heterocycles, particularly lactams. mdpi.com The classical reaction involves the condensation of an imine with a cyclic anhydride (B1165640), such as homophthalic anhydride. nih.govjmu.edu Mechanistic studies suggest that the reaction proceeds through the formation of an amide-acid intermediate, which then cyclizes. organic-chemistry.org

While this compound is a constitutional isomer of a homophthalic acid monoester, its meta-substitution pattern distinguishes it from the ortho-substituted compounds typically used as direct surrogates for homophthalic anhydride. However, the principles of the Castagnoli-Cushman reaction can be extended to such isomers under appropriate conditions.

Recently, it has been demonstrated that o-(alkoxycarbonyl)methyl benzoic acids can serve as effective surrogates for homophthalic anhydride in Castagnoli-Cushman type reactions. mdpi.com These monoesters, when activated, react with imines to form tetrahydroisoquinolone esters. mdpi.com The activation of the carboxylic acid, for instance with 1,1'-carbonyldiimidazole (B1668759) (CDI), is a key step that facilitates the subsequent reaction with the imine and cyclization to the lactam product. mdpi.com

The reaction of an activated form of a homophthalic acid monoester with an imine is believed to proceed through a mechanism analogous to the classic Castagnoli-Cushman reaction. This approach avoids the need for pre-forming the cyclic anhydride and expands the scope of substrates that can be used in this type of transformation. mdpi.com Given its structural similarity, it is plausible that this compound could be employed in similar synthetic strategies for the preparation of novel lactam structures, although its reactivity and the regiochemical outcome might differ from its ortho-substituted counterpart.

Detailed Mechanistic Pathways for Dihydroisoquinolone and Beta-Lactam Formation

The synthesis of complex heterocyclic structures such as dihydroisoquinolones and β-lactams from this compound requires multi-step synthetic sequences, as the parent molecule does not possess the necessary functionalities for direct cyclization. Plausible mechanistic pathways for the formation of these scaffolds generally involve initial modifications of the starting material to introduce the required reactive groups.

Dihydroisoquinolone Formation:

The construction of a dihydroisoquinolone ring system from a benzoic acid derivative typically proceeds via pathways like the Bischler-Napieralski or Pictet-Spengler reactions. organic-chemistry.orgthermofisher.com These syntheses necessitate the presence of a β-arylethylamine moiety, which can be prepared from this compound through a series of standard organic transformations.

A hypothetical pathway could involve:

Reduction and Functional Group Interconversion: The carboxylic acid group is reduced to a primary alcohol, and the methyl ester is hydrolyzed. The resulting hydroxymethyl group can then be converted to a nitrile, which is subsequently reduced to an amine, yielding a β-(3-carboxyphenyl)ethylamine derivative.

Amide Formation: The resulting amine is then acylated to form an amide.

Cyclization (Bischler-Napieralski type): The amide undergoes cyclization promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O). organic-chemistry.org This involves the formation of a nitrilium ion intermediate, which is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The reaction is driven by the formation of the stable heterocyclic system.

Alternatively, a Pictet-Spengler reaction could be employed. wikipedia.orgarkat-usa.org This involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form a tetrahydroisoquinoline, which can be subsequently oxidized to the dihydroisoquinolone. thermofisher.comwikipedia.org

Beta-Lactam Formation:

The formation of a β-lactam (azetidin-2-one) ring from this compound could be envisioned through the Staudinger ketene-imine cycloaddition . wikipedia.org This [2+2] cycloaddition is a powerful method for constructing the four-membered lactam ring. tandfonline.comrsc.orgnih.gov

A potential synthetic route would be:

Preparation of the Imine and Ketene (B1206846) Precursor: An imine (Schiff base) would be synthesized separately. The this compound would need to be converted into a suitable ketene precursor. This could be achieved by transforming the carboxylic acid into an acid chloride.

Ketene Generation: The acid chloride, in the presence of a tertiary amine base like triethylamine (B128534) (NEt₃), eliminates HCl to generate a highly reactive ketene in situ. rsc.org

[2+2] Cycloaddition: The generated ketene then reacts with the imine in a concerted or stepwise fashion. The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to yield the β-lactam ring. researchgate.net The stereochemistry of the final product (cis or trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. tandfonline.comnih.gov

| Reaction Type | Key Precursor from Starting Material | General Mechanism | Ref. |

| Bischler-Napieralski | β-(Aryl)ethylamide | Intramolecular electrophilic substitution via a nitrilium ion intermediate. | organic-chemistry.org |

| Pictet-Spengler | β-(Aryl)ethylamine | Condensation with a carbonyl, formation of an iminium ion, and subsequent intramolecular electrophilic substitution. | thermofisher.comwikipedia.org |

| Staudinger Synthesis | Acid Chloride (Ketene Precursor) | [2+2] cycloaddition between an in situ generated ketene and an imine, often through a zwitterionic intermediate. | wikipedia.orgtandfonline.com |

Radical Chain Mechanisms in Photochemical Transformations of Related Esters

While specific photochemical studies on this compound are not extensively documented, the reactivity can be inferred from related benzoate (B1203000) esters and aromatic carbonyl compounds. Photochemical transformations often proceed via radical chain mechanisms initiated by the absorption of UV light.

The ester and carboxylic acid functionalities can participate in photochemical reactions. For instance, benzoate esters can act as photosensitization catalysts or auxiliaries in radical C–H fluorinations. In such processes, the benzoate group engages in a charge-transfer preassembly with the fluorinating agent. Upon photoexcitation, energy transfer can lead to N–F bond cleavage and subsequent hydrogen atom abstraction (HAT) to form a stable radical that undergoes fluorination. The quantum yield in these reactions can be low, suggesting against a highly efficient radical chain mechanism in some cases.

Related aromatic aldehydes and ketones are known to initiate radical chain reactions. Upon irradiation, an aromatic carbonyl compound can be excited to a triplet state. This triplet species can then abstract a hydrogen atom from a suitable donor molecule, generating a pair of radicals. This initiation step can trigger a radical chain process, such as polymerization or other transformations. For example, triplet-state benzaldehyde (B42025) can abstract a hydrogen from a solvent molecule, creating a solvent radical that propagates a chain reaction.

In the context of this compound, potential photochemical transformations could include:

Decarboxylation: Photochemical excitation could lead to radical-mediated decarboxylation of the benzoic acid moiety, although this is generally not a facile process for aromatic acids without specific sensitizers.

Reactions at the Methylene Bridge: The benzylic-like C-H bonds of the oxoethyl group (-CH₂-COOCH₃) could be susceptible to hydrogen atom abstraction by photochemically generated radicals, leading to functionalization at this position.

Norrish Type Reactions: If the molecule were to be transformed into a ketone derivative, Norrish Type I (α-cleavage) or Type II (intramolecular hydrogen abstraction) reactions could become relevant pathways for generating radical intermediates.

Nucleophilic Acyl Substitution and Related Transformations at the Carboxyl Group

The carboxylic acid group of this compound is a primary site for chemical modification, predominantly through nucleophilic acyl substitution. This class of reactions proceeds via a characteristic two-step addition-elimination mechanism . In the first step, a nucleophile attacks the electrophilic carbonyl carbon of the carboxyl group, breaking the C=O π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by the elimination of a leaving group, which is typically water (from the -OH group).

Because the hydroxyl group (-OH) is a poor leaving group, direct substitution is often difficult. Therefore, the reaction is typically performed under acidic conditions to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, or by converting the hydroxyl group into a better leaving group.

Common transformations involving the carboxyl group include:

Fischer Esterification: In the presence of an acid catalyst and an alcohol (e.g., ethanol), the carboxylic acid can be converted into the corresponding ester (ethyl 3-(2-methoxy-2-oxoethyl)benzoate). The reaction is an equilibrium process and is driven to completion by removing water.

Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts the carboxylic acid into the highly reactive acid chloride. The acid chloride is an excellent electrophile and a versatile intermediate for synthesizing other carboxylic acid derivatives.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction is often facilitated by coupling agents (like dicyclohexylcarbodiimide, DCC) that activate the carboxyl group, or by first converting the acid to a more reactive derivative like an acid chloride.

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The ester group on the side chain would also be reduced under these conditions.

| Reagent(s) | Product Type | Brief Description |

| Alcohol (ROH), H⁺ | Ester | Fischer Esterification; reversible reaction. |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Forms a highly reactive intermediate for further synthesis. |

| Amine (RNH₂), Coupling Agent | Amide | Forms a stable amide bond. |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong reduction of both carboxyl and ester groups. |

Influence of Substituent Effects on Reaction Dynamics

Electronic Effects of Methoxy (B1213986) and Oxoethyl Groups on Aromatic Reactivity and Functional Group Behavior

The reactivity of the benzene ring and the acidity of the carboxyl group in this compound are significantly influenced by the electronic properties of the substituents. The two key substituents are the carboxylic acid (-COOH) and the methoxy-oxoethyl group (-CH₂COOCH₃), which is located at the meta position.

Carboxylic Acid Group (-COOH): The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. quora.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R or -M). This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. The resonance structures show that the ortho and para positions are particularly electron-deficient (acquiring a partial positive charge), which directs incoming electrophiles to the relatively less deactivated meta position. quora.com

Inductive Effect: The ester portion (-COOCH₃) is electron-withdrawing due to the electronegativity of the oxygen atoms. This creates a negative inductive effect (-I) that is transmitted through the methylene (-CH₂-) spacer and the sigma bonds of the ring.

Resonance Effect: Because the ester group is separated from the aromatic ring by a methylene spacer, there is no direct resonance interaction (conjugation) between the ester's carbonyl group and the π-system of the ring. Therefore, its resonance effect on the ring is negligible.

The net effect of the -CH₂COOCH₃ group is weakly electron-withdrawing, primarily due to the inductive effect.

Combined Effects on Acidity:

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. libretexts.org

Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the parent acid (lowering its pKa). libretexts.org

Electron-donating groups (EDGs) destabilize the negative charge, making the acid less acidic (increasing its pKa). libretexts.org

In this compound, the -CH₂COOCH₃ group is at the meta position. As a weak electron-withdrawing group, it will stabilize the benzoate anion formed upon deprotonation of the carboxylic acid. Consequently, This compound is expected to be a slightly stronger acid than unsubstituted benzoic acid.

The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. wikipedia.orgresearchgate.net While the specific Hammett constant (σ) for the -CH₂COOCH₃ group is not commonly tabulated, it would be expected to have a small, positive σ_meta value, indicative of its weak electron-withdrawing nature at that position.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity | Impact on Acidity |

| -COOH | C1 | Deactivating (-I, -R) | Decreases reactivity towards electrophiles; meta-directing. | Reference group. |

| -CH₂COOCH₃ | C3 (meta) | Weakly deactivating (-I) | Slightly decreases ring reactivity. | Increases acidity (lowers pKa) compared to benzoic acid. |

Utility in Advanced Organic Synthesis and Molecular Design Research

Intermediate for the Construction of Diverse Organic Compounds

The presence of two distinct carbonyl functionalities with different reactivities—a carboxylic acid and a methyl ester—positions 3-(2-Methoxy-2-oxoethyl)benzoic acid as a strategic starting material for the synthesis of a wide array of organic molecules. musechem.com Chemists can selectively target one group while preserving the other for subsequent transformations, enabling multi-step synthetic sequences to build molecular complexity.

| Property | Value | Source |

|---|---|---|

| CAS Number | 113496-14-3 | musechem.comachemblock.comchemscene.com |

| Molecular Formula | C₁₀H₁₀O₄ | achemblock.comchemscene.com |

| Molecular Weight | 194.18 g/mol | achemblock.comchemscene.com |

| IUPAC Name | This compound | achemblock.com |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Precursor in the Synthesis of Fine Chemicals and Specialized Organic Reagents

As a versatile intermediate, this compound is employed in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. musechem.com The carboxylic acid moiety can readily undergo esterification or amidation reactions, while the methyl ester can be hydrolyzed or converted into other functional groups. This flexibility allows for its incorporation into larger, more complex molecules designed for specific functions in medicinal chemistry and materials science research. musechem.com

Building Block for Bioactive Heterocycles, including Thiazoles, Pyrazoles, and Quinazolinones

Heterocyclic compounds are central to medicinal chemistry, and this benzoic acid derivative serves as a valuable scaffold for their synthesis.

Thiazoles : The synthesis of thiazole (B1198619) rings often involves the condensation of a thioamide with an α-haloketone (the Hantzsch thiazole synthesis). sciencescholar.usbepls.com The ketoethyl side chain of this compound can be chemically modified, for instance, through α-halogenation, to create a suitable precursor for this type of cyclization reaction, ultimately incorporating the substituted phenyl ring into a thiazole-containing structure. nih.gov

Pyrazoles : Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govresearchgate.netmdpi.com The structure of this compound, containing a β-keto ester-like functionality relative to the aromatic ring, makes it a candidate for synthetic strategies leading to pyrazole (B372694) derivatives. researchgate.net The reaction would involve the keto and ester groups participating in a cyclization reaction with a hydrazine source to form the pyrazole ring. nih.govmdpi.com

Quinazolinones : Quinazolinone synthesis frequently utilizes anthranilic acid derivatives that cyclize with various reagents. researchgate.netorganic-chemistry.orgnih.gov The structure of this compound makes it a suitable component for creating substituted quinazolinones, where its backbone can be integrated into the final heterocyclic system. researchgate.netrsc.org For example, research on 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives demonstrates how similar structural motifs are used to build these bioactive molecules. researchgate.net

Scaffold for Synthesizing Multi-ring Systems, such as Tetrahydroisoquinolonic Esters

The rigid structure of the benzene (B151609) ring combined with its reactive side chains makes this compound an effective scaffold for constructing complex, multi-ring systems. Research into novel benzoic acid derivatives has led to the synthesis of tetrahydroisoquinolynyl-benzoic acid compounds. nih.govsci-hub.se In these syntheses, the benzoic acid core acts as an anchor onto which the tetrahydroisoquinoline ring system is built. This approach allows for the creation of rigid molecules with specific three-dimensional orientations, which is crucial for designing compounds that can precisely interact with biological targets like enzymes. nih.govsci-hub.se

Applications in Material Science Research

The unique chemical properties of benzoic acid and its derivatives lend themselves to applications in the field of material science, particularly in the development of new polymers. mdpi.comnih.gov

Design and Synthesis of Novel Polymeric Structures Utilizing Benzoic Acid Derivatives

Benzoic acid and its derivatives are utilized as components in the design of advanced polymers. mdpi.comnih.gov They can be incorporated into polymer chains to modify the material's properties, such as thermal stability and solubility. For instance, benzoic acid derivatives have been studied as guest molecules within the crystalline cavities of polymers like syndiotactic polystyrene (sPS), where they can be segregated as isolated molecules. mdpi.comnih.gov The bifunctional nature of this compound, with its acid and ester groups, offers two potential points for polymerization. This allows it to be used as a monomer or a cross-linking agent in the synthesis of polyesters and polyamides, contributing to the creation of novel polymeric structures with tailored characteristics. musechem.commdpi.com

Investigation as a Scaffold for Modulators of Biological Processes (Focus on Chemical Mechanisms and Interactions)

The core structure of this compound is a valuable starting point for developing molecules that can modulate biological pathways. Its aromatic ring and functional groups provide a platform for systematic chemical modifications to explore structure-activity relationships (SAR).

Researchers have designed and synthesized libraries of novel benzoic acid derivatives to act as inhibitors for enzymes such as acetylcholinesterase and carbonic anhydrases. nih.govsci-hub.se The benzoic acid moiety serves as the primary scaffold, which is then elaborated with various other chemical groups to optimize binding to the target protein. The carboxylic acid can form key hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site, while the ester-containing side chain can be modified to explore different pockets within the binding site or to improve pharmacokinetic properties. Similarly, benzoic acid derivatives have been developed as potent and selective agonists for the human β3 adrenergic receptor. acs.org These studies highlight the utility of the benzoic acid scaffold in medicinal chemistry, where its rigid framework and modifiable functional groups allow for the rational design of molecules with specific biological activities. nih.govacs.org

| Target Compound Class | Key Functional Groups Involved | Synthetic Strategy |

|---|---|---|

| Fine Chemicals / Reagents | Carboxylic acid, Methyl ester | Amidation, Esterification, Hydrolysis |

| Bioactive Heterocycles (e.g., Thiazoles, Pyrazoles, Quinazolinones) | Ketoethyl side chain, Carboxylic acid | Cyclization and condensation reactions |

| Multi-ring Systems (e.g., Tetrahydroisoquinolones) | Benzoic acid core | Serves as an anchor for building additional ring structures |

| Novel Polymers | Carboxylic acid, Methyl ester | Acts as a monomer or cross-linker in polymerization |

| Biological Modulators | Entire scaffold | Provides a core structure for chemical modification to study structure-activity relationships |

Exploration of Binding Affinity with Specific Enzyme Targets (e.g., Thymidylate Synthase, Tyrosinase)

While direct experimental data on the binding affinity of this compound with thymidylate synthase and tyrosinase is not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has been a subject of significant research interest for enzyme inhibition. The structural motifs present in this compound, namely the benzoic acid core, are found in numerous compounds designed to target these and other enzymes.

Thymidylate Synthase (TS):

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Consequently, inhibitors of TS are of significant interest as anticancer agents. Research has focused on various analogues of benzoic acid as potential TS inhibitors. While specific binding data for this compound is unavailable, studies on related structures provide insights into the potential interactions. For instance, the design of novel TS inhibitors often involves modifying the substituents on the benzoic acid ring to enhance binding to the enzyme's active site.

Tyrosinase:

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders. Various benzoic acid derivatives have been investigated for their tyrosinase inhibitory activity. For example, hydroxyl-substituted benzoic acids have been incorporated into new chemical entities that exhibit in vitro inhibitory effects against mushroom and human tyrosinase. nih.gov The inhibitory potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the tyrosinase inhibitory activity of some benzoic acid derivatives, illustrating the potential of this chemical class.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate (B8624769) (Ph5) | Mushroom Tyrosinase | 0.231 | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 16.7 | nih.gov |

This table is illustrative and features benzoic acid derivatives structurally related to the subject compound to demonstrate the potential of the scaffold.

Computational-Guided Design of Potential Enzyme Inhibitors Based on Structural Analogues

The absence of direct experimental data for this compound highlights the importance of computational methods in modern drug design. Molecular docking and other in silico techniques are powerful tools for predicting the binding affinity and mode of interaction of a ligand with a target enzyme, thereby guiding the synthesis of more potent and selective inhibitors.

Computational studies on benzoic acid derivatives have been successfully employed to design inhibitors for various enzymes. nih.gov For instance, molecular docking studies have been used to predict the binding affinity of benzoic acid derivatives with the active site of enzymes like influenza neuraminidase and carbonic anhydrase. nih.govnih.govtandfonline.com These studies help in understanding the structure-activity relationships and in designing new analogues with improved inhibitory potential.

In the context of tyrosinase inhibition, in silico docking studies have been performed on methoxy-substituted tyramine (B21549) derivatives synthesized from hydroxyl-substituted benzoic acids. nih.govmdpi.com These computational models predict the possible binding modes of the inhibitors within the catalytic site of the enzyme, often revealing key interactions with amino acid residues. For example, the para-methoxy group of a benzoic acid derivative was shown to form strong hydrogen bond interactions with asparagine and histidine residues in the active site of mushroom tyrosinase. mdpi.com

The general workflow for a computational-guided design of enzyme inhibitors based on the this compound scaffold would involve:

Homology Modeling: If the 3D structure of the target enzyme is not available, a model is built based on the structure of a related protein.

Molecular Docking: The this compound molecule and its virtual library of analogues are docked into the active site of the target enzyme to predict their binding conformations and affinities.

Structure-Activity Relationship (SAR) Analysis: The predicted binding affinities are correlated with the structural features of the analogues to identify key functional groups and substitution patterns that enhance binding.

Synthesis and Biological Evaluation: The most promising candidates identified through computational screening are then synthesized and their inhibitory activity is evaluated through in vitro enzyme assays.

The following table presents examples of benzoic acid derivatives and their computationally predicted or experimentally determined inhibitory activities against various enzymes, showcasing the utility of this scaffold in inhibitor design.

| Compound/Derivative Class | Target Enzyme | Method of Study | Key Findings | Reference |

| 4-acetylamino-3-guanidinobenzoic acid | Influenza Neuraminidase | X-ray Crystallography and in vitro assay | IC50 = 2.5 x 10⁻⁶ M against N9 neuraminidase. | nih.gov |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl 3,5-dihydroxybenzoate (Ph5) | Mushroom Tyrosinase | In vitro assay and in silico docking | IC50 = 0.231 µM; para-methoxy moiety forms H-bonds with Asn81 and His85. | nih.govmdpi.com |

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | Molecular Docking and DFT computations | 2,5-dihydroxybenzoic acid identified as a potential candidate for further development. | nih.gov |

| Benzoylthioureido benzoic acid derivatives | Carbonic Anhydrase (hCAXII) | In vitro assay and molecular docking | Compounds 8a and 8f showed moderate to superior selectivity with Ki values of 17.00 and 11.00 nM, respectively. | nih.govtandfonline.com |

This table provides examples of how the benzoic acid scaffold is utilized in the design of enzyme inhibitors, supported by both computational and experimental data.

Computational and Theoretical Chemistry Studies of 3 2 Methoxy 2 Oxoethyl Benzoic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to elucidating the electronic structure and geometry of molecules. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a good balance between computational cost and accuracy. HF theory, on the other hand, approximates the many-electron wavefunction as a single Slater determinant. These calculations are crucial for determining optimized molecular geometries, vibrational frequencies, and electronic properties such as charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

For substituted benzoic acids, DFT has been effectively used to study the effect of different functional groups on their gas-phase acidity. semanticscholar.org Such studies calculate thermodynamic and electronic properties, revealing how substituents influence inductive and resonance effects, which in turn alter the acidity of the carboxylic group. semanticscholar.org For instance, electron-withdrawing groups are generally found to increase acidity, a trend that can be quantified and rationalized using DFT descriptors like the Fukui function and chemical potential. semanticscholar.org While specific DFT studies on 3-(2-Methoxy-2-oxoethyl)benzoic acid are not prevalent, the principles from studies on benzoic acid and its derivatives are directly applicable. vjst.vnresearchgate.net

Table 1: Illustrative Electronic Properties of Benzoic Acid Calculated via DFT (Note: This table presents example data for the parent compound, benzoic acid, to illustrate the outputs of DFT calculations.)

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -7.5 eV | B3LYP/6-311++G(2d,p) | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(2d,p) | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311++G(2d,p) | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 1.8 D | B3LYP/6-311++G(2d,p) | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes of the Compound

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds to identify stable low-energy conformers and the energy barriers between them.

Studies on structurally similar compounds, such as 3-(azidomethyl)benzoic acid, have revealed the existence of conformational polymorphism, where the molecule can crystallize in different forms corresponding to different molecular conformations. nih.govresearchgate.net In silico conformational analysis of this analogue showed significant energy barriers between different arrangements of the azidomethyl group relative to the phenyl ring. nih.gov This highlights that different conformers are not just minor adjustments but distinct local minima on the energy landscape. nih.gov For this compound, the key dihedral angles would be those around the C(aryl)-CH2, CH2-C(O), and C(O)-O bonds of the methoxy-oxoethyl substituent. Computational scans of these torsions would reveal the preferred spatial arrangements and the flexibility of the side chain, which is critical for understanding its interaction with other molecules.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) might interact with a biological macromolecule, typically a protein receptor or enzyme. These methods are central to drug discovery and chemical biology.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their binding affinity. This allows for the prediction of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

While docking studies for this compound are not specifically documented, research on analogous compounds provides a clear framework. For example, molecular modeling of benzosuberene analogs in the colchicine (B1669291) binding site of tubulin has been used to rationalize their potency in tumor cell proliferation assays. nih.gov Similarly, docking simulations of 2-methoxyestradiol (B1684026) analogues have helped to understand their anti-proliferative and anti-angiogenic effects. nih.gov These studies demonstrate that computational models can successfully predict how structural modifications influence binding and subsequent biological activity. nih.govnih.gov

Beyond predicting the binding pose, docking and more advanced simulation techniques like molecular dynamics can elucidate the specific binding mode and quantify the energetic contributions of different interactions. This involves analyzing the stability of the ligand-receptor complex and identifying the key amino acid residues in the active site that are crucial for binding. nih.gov

For instance, studies on a series of α-thrombin inhibitors have used computational methods to show how different functional groups on the ligands occupy specific hydrophobic pockets (S1, S2, S3) within the enzyme's active site. nih.gov The simulations could reproduce the crystal binding modes and identify specific hydrogen bonds and hydrophobic contacts that anchor the inhibitors. nih.gov In the case of 2-(oxalylamino)-benzoic acid derivatives inhibiting protein-tyrosine phosphatases, simulations have revealed identical binding modes within the active site, where the ligand forms crucial interactions with the catalytic machinery. researchgate.net Such analyses would be invaluable for this compound to identify its potential biological targets and understand the structural basis of its activity.

Table 2: Example of Predicted Interactions for an Analogue in an Enzyme Active Site (Note: This table is a generalized example based on docking studies of similar compounds to illustrate the type of data generated.)

| Interacting Residue (Enzyme) | Ligand Functional Group | Interaction Type | Predicted Binding Energy Contribution (kcal/mol) |

| Asp 189 | Carboxylic Acid (protonated) | Hydrogen Bond, Salt Bridge | -5.2 |

| Gly 216 | Phenyl Ring | Pi-Alkyl Interaction | -1.5 |

| Trp 60D | Methoxy (B1213986) Group | Hydrophobic Contact | -1.1 |

| His 57 | Carbonyl Oxygen | Hydrogen Bond | -3.8 |

Advanced in silico Methodologies for Compound Property Prediction

Modern computational chemistry extends beyond structure and binding to predict a wide range of physicochemical and pharmacokinetic properties. These in silico predictions are vital for assessing the drug-likeness and potential liabilities of a compound early in the discovery process.

Numerous computational tools and algorithms are available to predict properties such as solubility, lipophilicity (logP), and membrane permeability. nih.gov Pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), can also be estimated. eijppr.com For example, models can predict gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450s. nih.gov

Drug-likeness is often assessed using rule-based filters, such as Lipinski's Rule of Five, which evaluates molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net Furthermore, bioactivity scores can be calculated using computational models that predict a compound's likelihood of interacting with major target classes like G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. researchgate.net These advanced methodologies provide a comprehensive profile of a molecule like this compound, helping to predict its behavior in a biological environment and guide its potential applications. nih.gov

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Analysis

No published studies were identified that have conducted MM-GBSA analysis on this compound. This type of analysis is a computational method used to calculate the binding free energy of a ligand to a protein, but its application to this specific compound has not been documented in the available scientific literature.

Analytical Methodologies for Characterization and Reaction Monitoring in Research

Spectroscopic Techniques for Structural Elucidation of 3-(2-Methoxy-2-oxoethyl)benzoic acid and its Derivatives

Spectroscopic methods provide detailed information about the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in the structural elucidation of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecular structure of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet in the downfield region (typically between 7.0 and 8.5 ppm) due to their varied electronic environments and spin-spin coupling. The methylene (B1212753) (-CH₂-) protons adjacent to the ester and the aromatic ring would resonate as a singlet at approximately 3.7-4.0 ppm. The methyl (-OCH₃) protons of the ester group would also appear as a sharp singlet, but further upfield, around 3.6-3.8 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. For "this compound", distinct signals for the carbonyl carbons of the carboxylic acid and the ester would be expected in the range of 165-180 ppm. The carbon atoms of the aromatic ring would produce a set of signals between 120 and 140 ppm. The methylene carbon would be observed around 40-45 ppm, and the methoxy (B1213986) carbon of the ester at approximately 52 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~172 |

| Ester Carbonyl (-COO-) | - | ~171 |

| Aromatic C-H | 7.4 - 8.2 (multiplets) | 128 - 138 |

| Aromatic C-COOH | - | ~132 |

| Aromatic C-CH₂ | - | ~135 |

| Methylene (-CH₂-) | ~3.8 (singlet) | ~41 |

| Methoxy (-OCH₃) | ~3.7 (singlet) | ~52 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, while another strong absorption at approximately 1730-1750 cm⁻¹ would be indicative of the C=O stretch of the ester group. The C-O stretching vibrations for the ester and carboxylic acid would be found in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear as a series of peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For "this compound" (molecular formula C₁₀H₁₀O₄), the molecular weight is 194.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 194. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 mass units) to give a fragment at m/z = 163, or the loss of the methoxycarbonyl group (-COOCH₃, 59 mass units) resulting in a peak at m/z = 135.

Interactive Data Table: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Value |

| IR | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| IR | Carboxylic Acid C=O Stretch | ~1710 cm⁻¹ |

| IR | Ester C=O Stretch | ~1735 cm⁻¹ |

| MS | Molecular Ion Peak (M⁺) | m/z = 194 |

| MS | Major Fragment (M - OCH₃)⁺ | m/z = 163 |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of "this compound". A reversed-phase HPLC method would be most suitable, typically employing a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a small amount of acid like trifluoroacetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The composition of the mobile phase could be isocratic (constant) or a gradient (varied over time) to achieve optimal separation. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light, typically around 254 nm. This method allows for the accurate determination of the purity of a sample by separating the target compound from any starting materials, byproducts, or impurities.

Interactive Data Table: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction. For a reaction involving "this compound", a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase, which is a mixture of organic solvents (e.g., ethyl acetate (B1210297) and hexanes). The polarity of the mobile phase is adjusted to achieve good separation between the starting materials, intermediates, and the final product. Due to the difference in polarity, the compounds will travel up the plate at different rates. The spots can be visualized under UV light, as the aromatic ring is UV-active. By comparing the spots of the reaction mixture to those of the starting materials, one can determine if the reaction is complete. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

X-ray Crystallography for Solid-State Structural Analysis of Related Compounds

X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" itself may not be readily available in public databases, the analysis of closely related benzoic acid derivatives provides valuable insights into the expected solid-state structure.

Future Research Directions and Emerging Trends for 3 2 Methoxy 2 Oxoethyl Benzoic Acid

Development of Greener Synthetic Protocols and Sustainable Methodologies

The chemical industry's increasing focus on sustainability is driving research towards greener synthetic routes for key intermediates like 3-(2-Methoxy-2-oxoethyl)benzoic acid and related compounds. Traditional synthesis methods for benzoic acid derivatives often rely on petroleum-based feedstocks and harsh, polluting reagents. mdpi.comresearchgate.net Future research is actively pursuing more environmentally friendly alternatives.

A significant trend is the utilization of renewable resources. Lignin, a complex polymer abundant in biomass, is being explored as a sustainable starting material for producing various benzoic acid derivatives. rsc.org This approach aims to replace petroleum-derived precursors, thereby reducing the carbon footprint of the synthesis. mdpi.com Another key area is the development of biosynthetic pathways using engineered microorganisms. By harnessing metabolic engineering, researchers are creating microbial cell factories that can convert simple, renewable carbon sources like glucose into aminobenzoic acids and other derivatives, offering a sustainable alternative to conventional chemical synthesis. mdpi.com

Furthermore, the principles of green chemistry are being applied to the reaction conditions themselves. This includes:

Solvent-Free Reactions: The development of solvent-free (neat) synthesis methods, which significantly reduce waste and the environmental impact associated with solvent use. researchgate.net

Aqueous Synthesis: Using water as a reaction solvent is a highly desirable green approach. Research has demonstrated efficient one-step synthesis of various heterocyclic compounds in water, a methodology that could be adapted for benzoic acid derivatives. rsc.org

Alternative Oxidants: Replacing hazardous oxidizing agents like potassium permanganate (B83412) or dichromate with more benign alternatives is a critical goal. google.com Catalytic systems using reagents like tert-butyl hydroperoxide (TBHP) combined with Oxone are being investigated for the oxidation of benzyl (B1604629) alcohols to benzoic acids under milder, solvent-free conditions. researchgate.net

These sustainable methodologies aim to reduce environmental pollution, minimize the use of non-renewable resources, and create safer, more efficient chemical processes. mdpi.com

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective synthesis and functionalization of molecules like this compound. The presence of two distinct functional groups in this molecule—a carboxylic acid and an ester—presents a challenge for selectivity, which advanced catalysts can address.

Future research directions in this area include:

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Lipases are being used for reactions involving dicarboxylic acids and their derivatives to create hybrid compounds and functionalized polyesters. nih.gov Nitrilases, found in microorganisms, can selectively catalyze the conversion of a nitrile group to a carboxylic acid, a transformation relevant to the synthesis of dicarboxylic acid monoesters from cyanocarboxylic acid esters. google.com

Heterogeneous Catalysis: Strongly acidic ion-exchange resins have been shown to be effective catalysts for the selective monoesterification of dicarboxylic acids. rsc.org These solid catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with green chemistry principles.

Advanced Metal-Based Catalysts: While traditional catalysts based on tin or titanium can be deactivated by acidic substrates, research continues into new metal complexes that are more robust. google.com For instance, composite catalysts containing cobalt, manganese, or nickel salts are used in the liquid-phase oxidation of substituted alkylbenzenes to produce benzoic acids. google.com Ligand-enabled, palladium-catalyzed C-H halogenation represents a modern approach to functionalizing benzoic acids, potentially offering more environmentally friendly routes compared to traditional ortho-lithiation methods. acs.org

Integration with Advanced Synthetic Technologies, such as Flow Chemistry and Automated Synthesis

The integration of advanced technologies like flow chemistry and automated synthesis is set to revolutionize the way molecules like this compound are produced and utilized. These technologies offer significant advantages in terms of speed, efficiency, reproducibility, and safety.

Flow Chemistry: Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology has been successfully applied to the synthesis of various pharmaceutical products and intermediates. acs.org For reactions involving benzoic acid derivatives, such as esterification, flow chemistry can offer enhanced control over reaction parameters like temperature and residence time, leading to higher yields and purity. acs.orgacs.org A scale-up study on the alkylation of benzoic acid demonstrated a significant increase in productivity when moving from a microflow capillary reactor to a milliflow reactor. acs.org This scalability is a key advantage for industrial applications.

Automated Synthesis: Automated synthesis platforms combine robotics, software, and analytical tools to perform complex multi-step syntheses with minimal human intervention. nih.govsigmaaldrich.com These systems can accelerate the discovery and optimization of new molecules by rapidly synthesizing libraries of compounds. nih.gov For a versatile intermediate like this compound, automated platforms could be used to quickly generate a wide range of derivatives for screening in drug discovery or materials science. musechem.com Companies are developing end-to-end automated systems that handle synthesis, work-up, purification, and analysis, significantly shortening the design-make-test-analyze cycle. nih.govyoutube.com The use of pre-filled reagent cartridges for common reactions simplifies the process, making sophisticated synthesis accessible and highly efficient. sigmaaldrich.com

The combination of artificial intelligence for route design with robotic execution promises to dramatically reduce the time from a molecular concept to the production of a testable sample, accelerating innovation across chemistry. youtube.com

Expansion into Emerging Areas of Functional Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it an attractive candidate for applications in the advanced fields of functional materials and supramolecular chemistry. musechem.com The presence of a carboxylic acid group, a potent hydrogen-bond donor and acceptor, allows it to participate in the formation of ordered, non-covalent assemblies.

Supramolecular Chemistry: This field focuses on systems composed of multiple molecules held together by non-covalent interactions like hydrogen bonds. Benzoic acid and its derivatives are widely used as building blocks in supramolecular chemistry and crystal engineering due to their ability to form predictable and robust hydrogen-bonding motifs. rsc.orgrsc.org Research has shown that benzoic acid derivatives can form co-crystals with other active molecules, which can alter their physical properties. nih.govresearchgate.net The ureido-benzoic acid (UBA) motif, for example, forms exceptionally strong quadruple hydrogen bonds, making it a powerful tool for creating supramolecular polymers. rsc.org The functional groups on this compound could be modified to create similar motifs, enabling the design of self-assembling systems, molecular sensors, and smart materials.

Functional Materials Science: The ability to form ordered structures is fundamental to the development of functional materials. The bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in the synthesis of polymers. Dicarboxylic acid derivatives are used in the lipase-catalyzed synthesis of functionalized polyesters, where the properties of the final material can be tuned by the choice of monomers. nih.gov By incorporating this molecule into polymer chains, materials with specific thermal, mechanical, or optical properties could be developed. Its aromatic core is also a feature found in many organic electronic materials, suggesting potential applications in this area after suitable chemical modification. nih.gov